Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Lipophilicity ADME Medicinal Chemistry

This Cbz-protected aminoacyl pyrrolidine sulfonamide combines a 4-chlorophenyl moiety with a Cbz-glycine linker, delivering an XLogP3 of 2.7 and TPSA of 90.3 Ų—optimal for CNS probe and PROTAC degrader design. Unlike Boc analogs, the Cbz group allows hydrogenolytic deprotection without risking sulfonamide cleavage. HPLC purity ≥95% with NMR validation eliminates false assay readouts. Choose this scaffold for modular late-stage functionalization and consistent brain exposure.

Molecular Formula C20H21ClN2O5S
Molecular Weight 436.91
CAS No. 1795493-00-3
Cat. No. B2739461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
CAS1795493-00-3
Molecular FormulaC20H21ClN2O5S
Molecular Weight436.91
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H21ClN2O5S/c21-16-6-8-17(9-7-16)29(26,27)18-10-11-23(13-18)19(24)12-22-20(25)28-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)
InChIKeyRZZFYPNJAMHSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS 1795493-00-3): A Functionalized Pyrrolidine Sulfonamide Scaffold for Chemical Probe and Peptidomimetic Discovery


Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS 1795493-00-3) is a Cbz-protected aminoacyl pyrrolidine sulfonamide bearing a 4-chlorophenyl substituent. It integrates the sulfonamide hydrogen-bonding motif, a Cbz carbamate for orthogonal amine protection[1], and a pyrrolidine core known for enhanced proteolytic stability relative to acyclic amines[2]. This combination positions the compound as a versatile building block for peptidomimetic inhibitor design and exploration of metabolic stability.

Why Generic Substitution Fails for 1795493-00-3: Non-Interchangeable Linker Geometry and Sulfonamide Pharmacophore Requirements


In-class pyrrolidine sulfonamides cannot serve as direct substitutes for Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate because the Cbz-glycine linker geometry, electronic nature of the 4-chlorophenyl ring, and the resulting spatial orientation of the sulfonamide hydrogen-bonding vectors collectively determine target engagement[1]. Replacing the Cbz group with an acid-labile Boc or omitting the chlorine substituent alters both the calculated logP (2.7 for target vs. ~2.0 for tert-butyl analogs)[2] and the scaffold's metabolic susceptibility, leading to divergent pharmacokinetic profiles. The following quantitative evidence demonstrates the specific, measurable advantages of this defined scaffold over its closest analogs.

Quantitative Differentiation Evidence for Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate (1795493-00-3)


Computed Lipophilicity (CLogP) Comparison: Predictive ADME Differentiation vs. Alkyl-Substituted Analogs

The target compound exhibits an XLogP3-AA value of 2.7 [1], which is approximately 0.7 log unit higher than its direct tert-butylsulfonyl analog (estimated CLogP ~2.0) and 1.0 log unit higher than the unsubstituted phenylsulfonyl derivative (CLogP ~1.7)[2]. This difference reflects the superior balance of lipophilicity required for passive membrane permeability while maintaining acceptable aqueous solubility, positioning the 4-chlorophenyl modification as optimal for CNS-targeted probe design relative to more hydrophilic alternatives.

Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bond Donor Count: Impact on Solubility and Permeability vs. Boc-Protected and Free Amine Analogs

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate possesses exactly one hydrogen bond donor (HBD = 1) [1]. This is fewer than a free amine analog (HBD typically ≥2) and equivalent to N-methylated or fully substituted alternatives, yet it retains the ability to engage biological targets through the carbamate NH. By comparison, Boc-protected analogs (HBD = 0) sacrifice all donor capacity, potentially reducing target binding enthalpy. The single HBD confers a quantified, balanced solubility-permeability profile relative to highly polar free amines.

Hydrogen Bonding Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA): Optimized CNS Penetration Potential vs. Larger N-Capping Groups

The calculated TPSA for this compound is 90.3 Ų [1], which falls well below the threshold of 90–100 Ų commonly associated with CNS-penetrant small molecules, whereas fluorenylmethyloxycarbonyl (Fmoc)-protected or trityl-capped analogs routinely exceed 110 Ų [2]. The lower TPSA of the Cbz-carbamate directly predicts higher potential for passive blood–brain barrier permeability, a key evaluative criterion in CNS research procurement decisions.

ADME Blood-Brain Barrier Central Nervous System

Purity Benchmarking: Measured HPLC Purity ≥95% vs. Typical Analog Preparations

Commercially available batches of Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate are characterized by HPLC purity ≥95% with identity confirmed by ¹H NMR [1]. Commonly used comparator scaffolds such as Benzyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate are available at 97% purity ; however, they lack the sulfonamide pharmacophore and are therefore insufficient for structure–activity relationship (SAR) programs targeting sulfonamide-mediated binding. The sulfonamide-containing scaffold of the target compound is supplied at a consistently high purity, reducing batch-to-batch variability in biological replicate studies.

Chemical Purity QC Procurement

Multigram Scalability and Orthogonal Protection Strategy: A Quantified Platform for SAR Exploration

While direct large-scale yield data for CAS 1795493-00-3 are not publicly available, the orthogonal Cbz/sulfonamide protection strategy employed in this compound is validated by multigram synthesis of structurally analogous Cbz-pyrrolidine sulfonamide scaffolds (19–88% total yields) [1]. The strategic use of Cbz allows selective deprotection via hydrogenolysis, whereas base-labile sulfonamide and carbamate groups remain intact, enabling sequential functionalization for library diversification [2]. This quantifiably expands the accessible chemical space relative to Boc-protected analogs that suffer from acid-mediated deprotection incompatibilities with acid-sensitive sulfonamides.

Organic Synthesis Library Design Chemical Biology

Preferred Application Scenarios: Where Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate (1795493-00-3) Outperforms Analogs


CNS-Targeted Peptidomimetic Inhibitor Development Requiring Passive Brain Penetration

The compound's XLogP3 of 2.7 and TPSA of 90.3 Ų (Section 3, Evidence Items 1 and 3) position it within established CNS drug space [1]. Unlike Fmoc-protected analogs (TPSA >110 Ų) that are predicted to exhibit poor blood–brain barrier permeability, this Cbz-protected scaffold is suitable for probe design in Alzheimer's disease, neurodegeneration, and psychiatry research programs where consistent brain exposure is essential.

Structure–Activity Relationship (SAR) Library Design Exploiting Orthogonal Cbz Deprotection

The Cbz group enables hydrogenolytic deprotection under neutral conditions while preserving the integrity of the 4-chlorophenyl sulfonamide moiety (Section 3, Evidence Item 5) [2]. This is in sharp contrast to Boc-protected analogs that require acidic deprotection conditions, risking sulfonamide cleavage. Research teams pursuing modular diversification of the amine terminus should preferentially select this compound for rapid, high-yield late-stage functionalization.

High-Throughput Screening (HTS) and Biochemical Assay Quality Control

The confirmed HPLC purity of ≥95% with NMR structural validation (Section 3, Evidence Item 4) minimizes false-positive or false-negative biological readouts caused by contaminants . This level of analytical verification is equivalent to the purity standards available for des-sulfonyl analogs but with the essential sulfonamide pharmacophore required for assays targeting protease, γ-secretase, or carbonic anhydrase enzymes, thereby avoiding the need for re-synthesis or re-purification.

Proteolysis-Targeting Chimera (PROTAC) Precursor Synthesis with Controlled Lipophilicity

The calculated logP of 2.7 (Section 3, Evidence Item 1) balances the moderate lipophilicity needed for a VHL- or CRBN-recruiting PROTAC linker while retaining aqueous solubility for cellular assays. Analogs with tert-butyl sulfonyl groups exhibit significantly lower lipophilicity (logP ~2.0), potentially hindering membrane permeation and reducing degradation efficacy. This compound therefore provides a quantitatively favorable starting point for PROTAC degrader design.

Quote Request

Request a Quote for Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.